

Application Notes and Protocols for NNC 38-1049 in Rodent Obesity Models

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Compound of Interest

Compound Name: NNC 38-1049

Cat. No.: B1679358

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC 38-1049 is a potent and selective histamine H3 receptor antagonist that has demonstrated efficacy in reducing food intake and body weight in preclinical rodent models of obesity.[1][2][3] Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters involved in appetite regulation. By blocking these receptors, **NNC 38-1049** increases the levels of histamine in the hypothalamus, a key brain region for energy balance.[1][4] This heightened histaminergic tone is associated with a suppression of appetite and subsequent weight loss.[5][6] These application notes provide a comprehensive overview of the in vivo use of **NNC 38-1049** in rodent obesity models, including detailed protocols and quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study investigating the effects of **NNC 38-1049** in a diet-induced obesity (DIO) rat model.

Parameter	Details
Compound	NNC 38-1049
Animal Model	Diet-Induced Obese (DIO) Rats
Dosage	20 mg/kg
Route of Administration	Oral (gavage), twice daily
Treatment Duration	2 weeks
Key Outcomes	- Sustained reduction in food intake[5][7] - Significant decrease in body weight compared to control group[5][7]
Reference	Mamlöf et al., 2005[5][7]

Experimental Protocols

This section outlines the detailed methodologies for in vivo studies using **NNC 38-1049** in rodent obesity models, based on established practices and available data.

Diet-Induced Obesity (DIO) Rodent Model Protocol

Objective: To induce an obese phenotype in rodents that mimics human obesity resulting from a high-fat diet.

Materials:

- Male Sprague-Dawley or Wistar rats (8-10 weeks old)
- Standard chow diet (e.g., 10-15% kcal from fat)
- High-fat diet (HFD) (e.g., 45% or 60% kcal from fat)
- Animal caging with bedding
- Water bottles
- Animal scale

Procedure:

- **Acclimation:** Upon arrival, house the rats individually or in small groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water for at least one week to allow for acclimation to the facility.
- **Baseline Measurements:** Record the initial body weight of each animal.
- **Diet Induction:** Switch the experimental group to a high-fat diet (HFD), while the control group continues on the standard chow diet. Ensure ad libitum access to both food and water.
- **Monitoring:** Monitor body weight and food intake 2-3 times per week for a period of 8-12 weeks, or until a significant difference in body weight is observed between the HFD and control groups.
- **Confirmation of Obesity:** The DIO phenotype is typically confirmed when the HFD group exhibits a significantly higher body weight (usually 15-20% greater) and increased adiposity compared to the control group.

NNC 38-1049 Dosing Protocol

Objective: To administer **NNC 38-1049** to DIO rodents to assess its effects on food intake and body weight.

Materials:

- **NNC 38-1049**
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)*
- Oral gavage needles
- Syringes
- Animal scale

Procedure:

- **Drug Preparation:** Prepare a homogenous suspension of **NNC 38-1049** in the chosen vehicle at the desired concentration (e.g., for a 20 mg/kg dose in a rat receiving 1 ml of solution, the concentration would be dependent on the animal's weight). It is recommended to prepare the formulation fresh daily.
- **Animal Grouping:** Randomly assign the DIO animals to a vehicle control group and one or more **NNC 38-1049** treatment groups.
- **Dosing:** Administer the vehicle or **NNC 38-1049** solution orally via gavage. Based on the findings of Malmjöf et al. (2005), a twice-daily administration schedule is recommended.[5][7]
- **Monitoring:** Continue to monitor body weight and food intake daily throughout the treatment period (e.g., 2 weeks).
- **Endpoint Analysis:** At the end of the study, collect terminal samples for further analysis.

Note: The specific vehicle used in the pivotal Malmjöf et al. (2005) study is not explicitly stated in the available abstracts. A 0.5% methylcellulose solution is a common and appropriate vehicle for oral administration of hydrophobic compounds in rodents.

Endpoint Measurement Protocols

Objective: To assess the metabolic and physiological effects of **NNC 38-1049** treatment.

a) Body Composition Analysis:

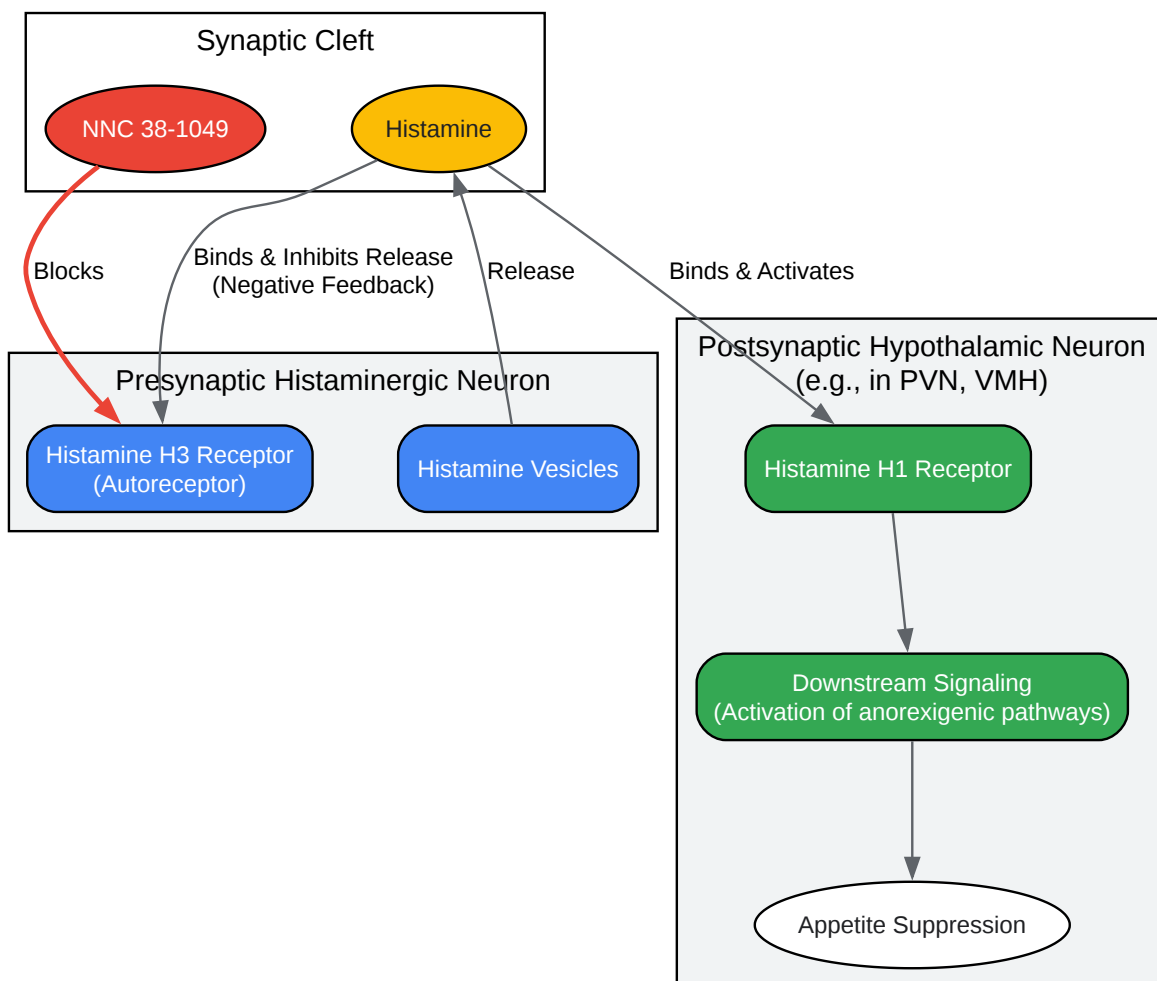
- **Dual-Energy X-ray Absorptiometry (DEXA):** A non-invasive method to measure bone mineral density, lean mass, and fat mass.
- **Magnetic Resonance Imaging (MRI):** Provides detailed images to quantify fat and lean tissue mass.
- **Bioelectrical Impedance Analysis (BIA):** A less common but available method for estimating body composition.

b) Metabolic Parameters:

- **Blood Collection:** Collect blood samples via tail vein, saphenous vein, or terminal cardiac puncture.
- **Glucose and Insulin:** Measure plasma glucose and insulin levels to assess glucose homeostasis and insulin sensitivity. An oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) can also be performed.
- **Lipid Profile:** Analyze plasma levels of triglycerides, total cholesterol, HDL, and LDL.

Visualizations

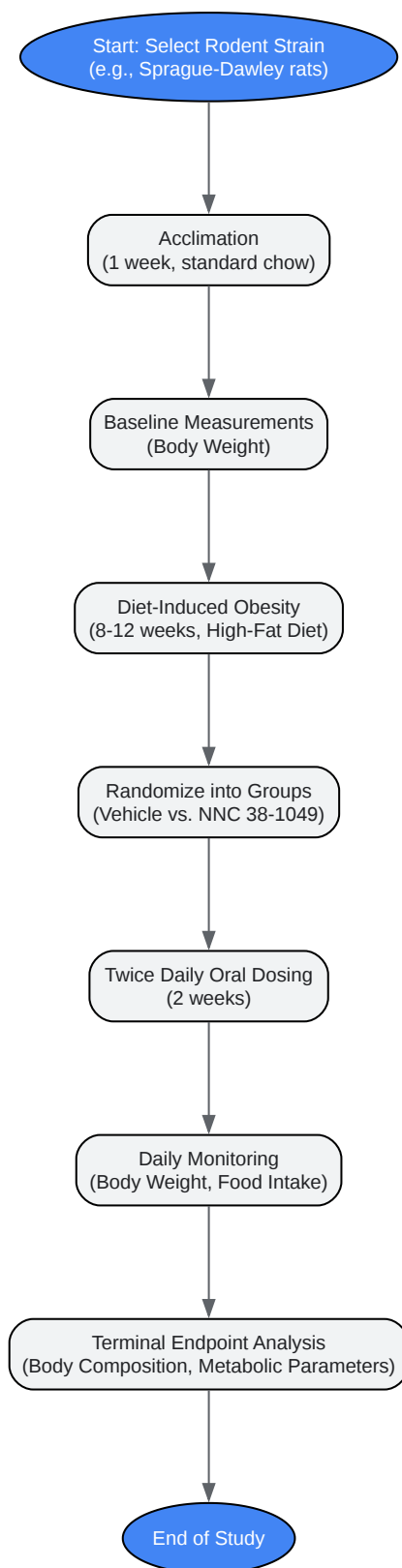
Histamine H3 Receptor Antagonist Signaling Pathway in Appetite Regulation



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Caption: Signaling pathway of **NNC 38-1049** in hypothalamic appetite regulation.

Experimental Workflow for In Vivo Studies with **NNC 38-1049**



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Caption: Experimental workflow for **NNC 38-1049** studies in DIO rodents.

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